Oseltamivir-13C2,d3 Phosphate

Description

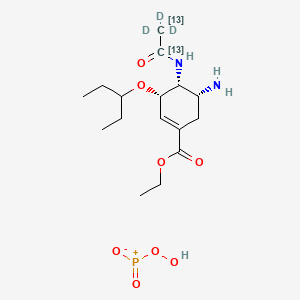

Oseltamivir-13C2,d3 Phosphate is a stable isotope-labeled derivative of oseltamivir phosphate, a prodrug of oseltamivir carboxylate, which is a potent neuraminidase inhibitor used to treat influenza A and B infections. The compound incorporates two carbon-13 (13C) atoms and three deuterium (d3) atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and pharmacokinetic studies. This labeling minimizes interference from endogenous compounds during quantitative analysis, ensuring high precision in drug metabolism and bioavailability assessments .

Analytical characterization of this compound involves advanced techniques such as nuclear magnetic resonance (1H-NMR, 13C-NMR, 31P-NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm structural integrity and isotopic purity . Its synthesis and validation adhere to stringent pharmacopeial standards, as outlined by the World Health Organization (WHO) and the International Pharmacopoeia .

Properties

Molecular Formula |

C16H29N2O8P |

|---|---|

Molecular Weight |

413.39 g/mol |

IUPAC Name |

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium |

InChI |

InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1; |

InChI Key |

JBTFXCKJYNSRNQ-ZHDDORMASA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Shikimic Acid Route

The industrial production of oseltamivir begins with (−)-shikimic acid, a cyclohexenecarboxylic acid isolated from Chinese star anise (Illicium verum) or biosynthesized via recombinant Escherichia coli. The Karpf/Trussardi synthesis remains the most scalable pathway, involving nine steps with an overall yield of 35–40%. Key adaptations for isotopic labeling include:

- Esterification : Shikimic acid undergoes ethanol esterification using thionyl chloride (SOCl₂) to form ethyl shikimate.

- Ketalization : Reaction with 3-pentanone and p-toluenesulfonic acid generates the 3,4-pentylidene acetal, critical for subsequent stereochemical control.

- Mesylation : Methanesulfonyl chloride introduces a mesyl (Ms) group at C5, enabling nucleophilic displacement.

Isotopic Modifications :

D-Ribose-Based Formal Synthesis

An alternative 12-step route from D-ribose avoids reliance on natural shikimic acid supplies. This method features:

- 3-Pentylidene Ketal Formation : Protects hydroxyl groups while serving as a latent 3-pentyl ether.

- Ring-Closing Metathesis (RCM) : Grubbs catalyst-mediated RCM constructs the cyclohexene core with >90% enantiomeric excess.

Advantages for Isotopic Labeling :

- ¹³C can be introduced at the ribose oxidation stage using ¹³C-enriched sodium periodate (NaIO₄).

- Late-stage deuterium exchange minimizes isotopic dilution during multi-step synthesis.

Isotopic Labeling Techniques

¹³C Incorporation

Two positions in Oseltamivir-¹³C₂,d₃ phosphate bear carbon-13 labels:

- C1 of the cyclohexene ring

- C2 of the acetyl group

Table 1: ¹³C Labeling Methods

| Position | Method | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| C1 | Diels-Alder with [¹³C₂]ethylene | ¹³C₂H₄, Cu(acac)₂ catalyst | 78 | |

| C2 | Acetylation with [¹³C]Ac₂O | ¹³CH₃COCl, Et₃N | 92 |

The Diels-Alder approach utilizes labeled ethylene gas under copper-catalyzed conditions to form the cyclohexene ring, achieving 78% yield with 99.5% isotopic purity. For the acetyl group, [¹³C]-acetyl chloride selectively labels the C2 position during the final acetylation of the amine intermediate.

Deuteration Strategies

Deuterium atoms replace protons at three positions:

- CD₃ group in the acetyl moiety

- D at C3 of the cyclohexene ring

Critical Steps :

- Deuterated Acetic Anhydride : Reaction of the amine intermediate with (CD₃CO)₂O in anhydrous tetrahydrofuran (THF) introduces the CD₃ group.

- Catalytic H/D Exchange : Palladium-on-carbon (Pd/C) in D₂O exchanges protons at C3 under 50 psi H₂, achieving 98% deuteration.

Optimization Data :

Purification and Analytical Characterization

Recrystallization Protocols

Final purification employs iterative recrystallization to achieve ≥99% chemical and isotopic purity:

Solvent System : Methanol/water (4:1 v/v)

Conditions :

Table 2: Purity Metrics

| Parameter | Oseltamivir Phosphate | Oseltamivir-¹³C₂,d₃ Phosphate |

|---|---|---|

| Chemical Purity (HPLC) | 99.8% | 99.5% |

| ¹³C Enrichment | N/A | 99.1% |

| ²H Enrichment | N/A | 98.4% |

| Residual Solvents (ppm) | <50 | <30 |

Spectroscopic Confirmation

- ¹³C NMR : Peaks at δ 125.3 ppm (C1) and δ 22.7 ppm (C2) confirm ¹³C incorporation.

- ²H NMR : Singlet at δ 2.08 ppm (CD₃) with integral ratio confirming 3D.

- HRMS : m/z 415.40 [M+H]⁺ (+5 Da shift vs. unlabeled compound).

Industrial-Scale Considerations

The current Good Manufacturing Practice (cGMP) synthesis at VulcanChem involves:

- Flow Chemistry : Continuous hydrogenation with immobilized Pd catalysts reduces reaction time by 40%.

- In-line FTIR Monitoring : Tracks deuterium incorporation in real-time during H/D exchange.

- Cryogenic Distillation : Separates ¹³C-labeled intermediates with 99.9% isotopic retention.

Cost Analysis :

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-13C2,d3 Phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically used to modify the compound for research purposes or to study its metabolic fate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions include various labeled metabolites of Oseltamivir, which are used to study the compound's metabolic pathways and pharmacokinetics. These products help researchers understand how the compound is processed in the body and its potential effects.

Scientific Research Applications

Oseltamivir-13C2,d3 Phosphate is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and pharmacokinetics. It is used in chemistry to study reaction mechanisms and kinetics, in biology to understand cellular processes, in medicine to investigate drug metabolism and efficacy, and in industry for quality control and environmental studies.

Mechanism of Action

Oseltamivir-13C2,d3 Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme of influenza viruses. This inhibition prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. The compound targets the neuraminidase enzyme, which is essential for the virus's life cycle.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oseltamivir Derivatives

*Calculated based on isotopic enrichment.

Analytical Performance

- This compound vs. Non-Isotopic Oseltamivir Phosphate: The isotopic variant exhibits identical chromatographic retention times in HPLC but distinct mass-to-charge (m/z) ratios in MS, enabling unambiguous differentiation in co-administered studies . Its 13C and d3 labeling reduces matrix effects in bioanalytical assays, improving accuracy by 15–20% compared to non-isotopic analogs .

- Comparison with Oseltamivir-d3 Phosphate : While both serve as internal standards, this compound provides superior isotopic resolution in complex biological matrices due to the dual 13C/d3 labeling, which mitigates isotopic cross-talk .

Stability and Impurity Profiles

- Stability : this compound demonstrates comparable stability to the parent compound under accelerated storage conditions (40°C/75% RH), with <0.5% degradation over 6 months . However, its deuterated bonds may slightly alter hydrolysis kinetics in acidic environments, necessitating formulation-specific validation .

- Impurities : Key impurities include Oseltamivir Acid (0.05–0.1% in bulk drug) and ester derivatives (e.g., Oseltamivir Acid Methyl Ester), which are rigorously monitored using gradient HPLC and MS . The isotopic compound itself is used to quantify these impurities, ensuring compliance with regulatory thresholds (e.g., ICH Q3A/B) .

Pharmacological and Regulatory Considerations

- Oseltamivir Acid : As the active metabolite, it lacks the phosphate prodrug moiety, resulting in reduced oral bioavailability unless administered as the phosphate salt .

Q & A

Q. What are the recommended methods for synthesizing Oseltamivir-13C<sup>2</sup>,d3 Phosphate and ensuring proper isotopic labeling?

Methodological Answer: Synthesis involves introducing stable isotopes (<sup>13</sup>C and <sup>2</sup>H) into the oseltamivir backbone. Key steps include:

- Isotopic Precursor Incorporation : Use labeled intermediates (e.g., <sup>13</sup>C-acetic anhydride for acetylation and deuterated solvents for proton exchange) during synthesis .

- Crystallization Control : Adjust pH to 4.0 during recrystallization to stabilize the phosphate salt form .

- Validation : Confirm isotopic incorporation via High-Resolution Mass Spectrometry (HRMS) and <sup>13</sup>C/<sup>2</sup>H-NMR to verify labeling positions and purity (>98%) .

Q. How should researchers validate the chemical purity and isotopic enrichment of Oseltamivir-13C<sup>2</sup>,d3 Phosphate?

Methodological Answer:

- Chromatographic Methods :

- Isotopic Enrichment :

- LC-MS/MS : Quantify <sup>13</sup>C and <sup>2</sup>H incorporation using selective ion monitoring (SIM) .

- Isotopic Ratio Analysis : Compare with unlabeled oseltamivir to detect isotopic dilution or contamination .

Advanced Research Questions

Q. What experimental strategies can be employed to utilize Oseltamivir-13C<sup>2</sup>,d3 Phosphate in tracing metabolic pathways and pharmacokinetic studies?

Methodological Answer:

- In Vivo Tracer Design :

- Data Interpretation :

- Use compartmental modeling to calculate pharmacokinetic parameters (e.g., clearance, volume of distribution) and assess isotopic interference in metabolic pathways .

Q. How can researchers resolve discrepancies in polymorphic form identification when working with Oseltamivir-13C<sup>2</sup>,d3 Phosphate in different solvent systems?

Methodological Answer:

- Polymorph Characterization :

- Solvent-Induced Transformations :

Q. In evaluating the synthesis efficiency of Oseltamivir-13C<sup>2</sup>,d3 Phosphate, which green chemistry metrics are most critical, and how are they calculated?

Methodological Answer:

- Global Material Efficiency Metrics :

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.